An In-depth Technical Guide to the Physicochemical Properties of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the physicochemical properties of the heterocyclic compound 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. The information herein is synthesized from publicly available chemical databases and scientific literature on structurally related analogs. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular entities.
Chemical Identity and Structure
2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a substituted pyridine derivative characterized by the presence of an amino group at the 2-position, a cyano group at the 3-position, a phenyl group at the 4-position, and a 4-chlorophenyl group at the 6-position.
-
IUPAC Name: 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile[1]
-
Molecular Formula: C₁₈H₁₂ClN₃[1]
-
Molecular Weight: 305.76 g/mol [1]
-
CAS Number: 105387-95-9[1]
The structural formula is presented below:
Computed Physicochemical Properties
Computational models provide valuable initial estimates of a compound's physicochemical behavior. The following data has been sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Weight | 305.8 g/mol | PubChem CID: 711464[1] |
| XLogP3 | 4.7 | PubChem CID: 711464[1] |
| Hydrogen Bond Donors | 1 | PubChem CID: 711464[1] |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 711464[1] |
| Rotatable Bonds | 2 | PubChem CID: 711464[1] |
The XLogP3 value of 4.7 suggests that 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a lipophilic compound, indicating a preference for non-polar environments and likely low aqueous solubility.
Experimental Physicochemical Properties and Characterization
Physical State and Appearance
Based on analogs, 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is expected to be a white to off-white crystalline solid at standard temperature and pressure.
Melting Point
A precise experimental melting point for the title compound is not published. However, a closely related analog, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile , has a reported melting point of 195 °C [2]. It is therefore anticipated that the melting point of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile will be in a similar range, likely between 190-200 °C.
Experimental Protocol for Melting Point Determination:
A standard capillary melting point apparatus (e.g., Stuart SMP10 or similar) can be used.
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.
Solubility
Qualitative assessments indicate that 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . Its high lipophilicity (XLogP3 = 4.7) suggests it will have poor solubility in water.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):
This method is considered the gold standard for solubility determination.
-
An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acid Dissociation Constant (pKa)
An experimental pKa for the title compound is not available. A predicted pKa of 1.80 has been reported for the structural isomer, 2-amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile. This suggests the amino group is weakly basic.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. The expected spectral features are based on data from analogous compounds.[2]
Infrared (IR) Spectroscopy
-
N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
-
C≡N Stretching: A sharp, strong absorption band is anticipated around 2210-2230 cm⁻¹ due to the nitrile group.
-
C=C and C=N Stretching: A complex pattern of bands in the 1500-1650 cm⁻¹ region will be present, arising from the vibrations of the pyridine and phenyl rings.
-
C-Cl Stretching: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl bond of the chlorophenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-NH₂ Protons: A broad singlet is expected in the region of δ 5.3-5.5 ppm , which may exchange with D₂O.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm will be observed for the protons of the phenyl and 4-chlorophenyl groups.
-
Pyridine Ring Proton: A singlet for the proton at the 5-position of the pyridine ring is expected around δ 7.1-7.3 ppm .
¹³C NMR:
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm ).
-
Nitrile Carbon (-C≡N): A signal for the nitrile carbon is expected around δ 115-120 ppm .
-
Carbon attached to Amino Group (C-NH₂): This carbon will likely appear in the downfield region of the aromatic signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugation in the molecule, involving the pyridine and phenyl rings, is expected to give rise to strong UV absorption bands, likely in the range of 250-350 nm.
Synthesis and Reaction Workflow
The synthesis of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile typically follows a well-established multicomponent reaction pathway.
General Synthetic Protocol:
-
Chalcone Formation: An equimolar mixture of 4-chloroacetophenone and benzaldehyde is reacted in the presence of a base (e.g., aqueous NaOH in ethanol) to form 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone).
-
Nicotinonitrile Synthesis: The resulting chalcone is then reacted with malononitrile and an excess of ammonium acetate in a suitable solvent such as ethanol, under reflux conditions. The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield the final product.
Diagram of Synthetic Workflow:
Caption: General two-step synthesis of the target compound.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized batch of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile.
Caption: Workflow for comprehensive physicochemical characterization.
Conclusion
2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a lipophilic, crystalline solid with characteristic spectroscopic features. While a complete, experimentally verified dataset for this specific molecule is not currently available in peer-reviewed literature, a robust understanding of its properties can be established through computational methods and comparison with closely related analogs. The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to determine the precise physicochemical parameters of this compound, which is crucial for its potential applications in medicinal chemistry and materials science.
References
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1884. [Link]
-
PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]
